molecular formula C9H7ClN4O B1491350 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine CAS No. 1529768-38-4

6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine

Cat. No. B1491350
CAS RN: 1529768-38-4
M. Wt: 222.63 g/mol
InChI Key: GEPXHRADGNWSRS-UHFFFAOYSA-N
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Description

“6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine” is a chemical compound with the molecular formula C4H4ClN3 . It has an average mass of 129.548 Da and a monoisotopic mass of 129.009369 Da . It is also known by other names such as “4-Amino-6-chloropyrimidine” and "6-Chloro-4-pyrimidinamine" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 4 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C4H4ClN3, an average mass of 129.548 Da, and a monoisotopic mass of 129.009369 Da .

Safety and Hazards

The safety data sheet for a related compound, “(6-chloropyrimidin-4-yl)phenylamine”, suggests that it may cause an allergic skin reaction . In case of skin contact, it is advised to take off contaminated clothing immediately and wash off with soap and plenty of water . If inhaled, the victim should be moved into fresh air .

properties

IUPAC Name

6-(6-chloropyrimidin-4-yl)oxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-7-3-9(14-5-13-7)15-8-2-1-6(11)4-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPXHRADGNWSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 5-aminopyridin-2-ol (500 mg, 4.545 mmol), t-BuOK (555 mg, 4.545 mmol) in DMF (20 mL), stir at 25° C. for 30 min. Cool to 0° C., add slowly 4,6-dichloropyrimidine (614 mg, 4.13 mmol). Stir the reaction under N2 for 1 hr. TLC (EtOAc:PE=1:1) shows the reaction is complete. Cool the mixture to 0° C., add water (20 mL), extract with EtOAc (20 mL×2). Combine the organic layers; wash with brine, dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure to give crude product. Purification by chromatography (silica gel, EtOAc:PE=1:1) affords the title compound (650 mg, 70.8%). MS: (M+1): 223.1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
555 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
614 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
70.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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